1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, a phenyl group, and a pyrrolidine-2-carboxylic acid moiety, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
The synthesis of 1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid involves several steps:
Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Introduction of Phenyl Group: The phenyl group is typically introduced through a substitution reaction involving a suitable phenyl halide and a base.
Attachment of Pyrrolidine-2-carboxylic Acid: The final step involves the coupling of the thienopyrimidine core with pyrrolidine-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like ketones or nitro groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
Comparison with Similar Compounds
1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid can be compared with other similar compounds:
Thienopyrimidines: Compounds like thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives share a similar core structure but differ in their biological activities and applications.
Pyrrolidine Derivatives: Pyrrolidine-based compounds, such as pyrrolidine-2,5-diones and prolinol, exhibit different pharmacological profiles and are used in various therapeutic areas.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-17(22)13-7-4-8-20(13)15-12-9-14(11-5-2-1-3-6-11)23-16(12)19-10-18-15/h1-3,5-6,9-10,13H,4,7-8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBDNFCDZRLPTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C3C=C(SC3=NC=N2)C4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.